molecular formula C16H14N2O3 B2865834 1-Benzylquinolin-1-ium nitrate CAS No. 19801-99-1

1-Benzylquinolin-1-ium nitrate

Cat. No. B2865834
CAS RN: 19801-99-1
M. Wt: 282.299
InChI Key: FTGJVZLUXBVSAP-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline is mainly used as a feedstock in the manufacture of other specialty chemicals .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their wide range of biological activities. Classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

Quinoline is structurally related to benzene, with one of its hydrogen atoms replaced by a nitrogen atom. The aromaticity allows it to participate in aromatic stacking interactions .


Chemical Reactions Analysis

Quinoline has been reported to undergo various chemical reactions, especially electrophilic substitution, due to the presence of electron-rich nitrogen .


Physical And Chemical Properties Analysis

Quinoline is a colorless hygroscopic liquid that turns yellow when exposed to air and light. It has a strong, unpleasant odor and is only slightly soluble in water .

Mechanism of Action

The mechanism of action of quinoline-based compounds often involves interaction with biological macromolecules, altering their function and leading to therapeutic effects .

Safety and Hazards

Like many nitrogen-containing compounds, quinoline poses risks and hazards upon exposure. It’s important to handle it with appropriate safety measures .

Future Directions

Research on quinoline and its derivatives is ongoing, with a focus on developing new synthesis methods and exploring its potential biological activities .

properties

IUPAC Name

1-benzylquinolin-1-ium;nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N.NO3/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;2-1(3)4/h1-12H,13H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGJVZLUXBVSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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